molecular formula C44H37BrN6O3 B15062313 methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate

methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate

Cat. No.: B15062313
M. Wt: 777.7 g/mol
InChI Key: HGTZLZSACVSAPW-UHFFFAOYSA-N
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Description

Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate is a complex organic compound that features a variety of functional groups, including bromine, ethoxy, and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves multiple steps. One common route starts with the preparation of the biphenyl tetrazole derivative, which is then coupled with the appropriate brominated benzoate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The biphenyl and tetrazole moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives may be used to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and tetrazole moieties are known to engage in various biochemical interactions, which can influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-3-((ethoxyamino)methylene)benzoate: Lacks the biphenyl and tetrazole moieties.

    Ethyl (E)-2-bromo-3-((ethoxy(((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate is unique due to the presence of the trityl-protected tetrazole and biphenyl moieties, which confer specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C44H37BrN6O3

Molecular Weight

777.7 g/mol

IUPAC Name

methyl 2-bromo-3-[[C-ethoxy-N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]carbonimidoyl]amino]benzoate

InChI

InChI=1S/C44H37BrN6O3/c1-3-54-43(47-39-25-15-24-38(40(39)45)42(52)53-2)46-30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-48-49-50-51(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3,(H,46,47)

InChI Key

HGTZLZSACVSAPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC(=C7Br)C(=O)OC

Origin of Product

United States

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